tert-Butyl N-[1-(pyrimidin-2-yl)azetidin-3-yl]carbamate
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Overview
Description
tert-Butyl N-[1-(pyrimidin-2-yl)azetidin-3-yl]carbamate is a synthetic organic compound with potential applications in various fields of scientific research. It is characterized by the presence of a tert-butyl group, a pyrimidinyl group, and an azetidinyl carbamate moiety. This compound is of interest due to its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-[1-(pyrimidin-2-yl)azetidin-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a pyrimidinyl-substituted azetidine. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or tetrahydrofuran, and a base, such as triethylamine, to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity. Additionally, industrial production may involve the use of continuous flow reactors to enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[1-(pyrimidin-2-yl)azetidin-3-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, reduction may produce alcohols or amines, and substitution reactions may result in the formation of new carbamate derivatives .
Scientific Research Applications
tert-Butyl N-[1-(pyrimidin-2-yl)azetidin-3-yl]carbamate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-Butyl N-[1-(pyrimidin-2-yl)azetidin-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-[1-(pyridin-2-yl)azetidin-3-yl]carbamate
- tert-Butyl N-[2-(azetidin-3-yl)propan-2-yl]carbamate hydrochloride
- (1-(oxetane-3-yl)piperidin-4-yl)carbamate
Uniqueness
tert-Butyl N-[1-(pyrimidin-2-yl)azetidin-3-yl]carbamate is unique due to the presence of the pyrimidinyl group, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for specific research applications where the pyrimidinyl moiety plays a crucial role .
Properties
IUPAC Name |
tert-butyl N-(1-pyrimidin-2-ylazetidin-3-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2/c1-12(2,3)18-11(17)15-9-7-16(8-9)10-13-5-4-6-14-10/h4-6,9H,7-8H2,1-3H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXVVQVSYRDBTJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CN(C1)C2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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